molecular formula C6H14O7S2 B14672658 Ethanol, 2,2'-[oxybis(methylenesulfonyl)]bis- CAS No. 36724-43-3

Ethanol, 2,2'-[oxybis(methylenesulfonyl)]bis-

Katalognummer: B14672658
CAS-Nummer: 36724-43-3
Molekulargewicht: 262.3 g/mol
InChI-Schlüssel: VOICNDJRJIUWRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanol, 2,2’-[oxybis(methylenesulfonyl)]bis- is a chemical compound with the molecular formula C6H14O7S2. It is known for its unique structure, which includes two ethanol groups connected by an oxybis(methylenesulfonyl) linkage. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of Ethanol, 2,2’-[oxybis(methylenesulfonyl)]bis- typically involves the reaction of ethanol with methylenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Ethanol, 2,2’-[oxybis(methylenesulfonyl)]bis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

    Substitution: The hydroxyl groups in ethanol can participate in substitution reactions with halides or other electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Ethanol, 2,2’-[oxybis(methylenesulfonyl)]bis- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: This compound is used in the study of enzyme mechanisms and as a stabilizer for certain biological samples.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of Ethanol, 2,2’-[oxybis(methylenesulfonyl)]bis- involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, inhibiting or modulating their activity. The ethanol groups can enhance the solubility and bioavailability of the compound, facilitating its transport and distribution within biological systems.

Vergleich Mit ähnlichen Verbindungen

Ethanol, 2,2’-[oxybis(methylenesulfonyl)]bis- can be compared with other similar compounds such as:

    Diethylene glycol: Similar in structure but lacks the sulfonyl groups, making it less reactive in certain chemical reactions.

    Ethylene glycol: Contains only one hydroxyl group, resulting in different physical and chemical properties.

    Methanesulfonyl chloride: Contains a single sulfonyl group and is more reactive due to the presence of the chloride group. The uniqueness of Ethanol, 2,2’-[oxybis(methylenesulfonyl)]bis- lies in its dual ethanol and sulfonyl functionalities, which provide a versatile platform for various chemical and biological applications.

Eigenschaften

CAS-Nummer

36724-43-3

Molekularformel

C6H14O7S2

Molekulargewicht

262.3 g/mol

IUPAC-Name

2-(2-hydroxyethylsulfonylmethoxymethylsulfonyl)ethanol

InChI

InChI=1S/C6H14O7S2/c7-1-3-14(9,10)5-13-6-15(11,12)4-2-8/h7-8H,1-6H2

InChI-Schlüssel

VOICNDJRJIUWRG-UHFFFAOYSA-N

Kanonische SMILES

C(CS(=O)(=O)COCS(=O)(=O)CCO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.